Methyl 2-(4,5-dimethoxy-2-((4-(2-methoxyphenyl)piperazinyl)sulfonyl)phenyl)acetate
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Description
Methyl 2-(4,5-dimethoxy-2-((4-(2-methoxyphenyl)piperazinyl)sulfonyl)phenyl)acetate is a useful research compound. Its molecular formula is C22H28N2O7S and its molecular weight is 464.53. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound contains a piperazine ring, which is a common feature in many drugs that interact with serotonin and dopamine receptors. Without specific studies, it’s hard to confirm the exact targets .
Mode of Action
The mode of action would depend on the specific targets of the compound. For instance, if it interacts with serotonin receptors, it might alter the transmission of serotonin signals in the brain .
Biochemical Pathways
Again, this would depend on the specific targets. If the compound affects serotonin or dopamine receptors, it could influence pathways related to mood, appetite, sleep, and other functions .
Pharmacokinetics
The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would need to be studied experimentally. Factors like the compound’s size, polarity, and stability could influence its bioavailability .
Result of Action
The cellular and molecular effects would depend on the specific targets and pathways affected by the compound. For instance, if it influences serotonin signaling, it could have effects on mood, appetite, and sleep .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .
Properties
IUPAC Name |
methyl 2-[4,5-dimethoxy-2-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonylphenyl]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O7S/c1-28-18-8-6-5-7-17(18)23-9-11-24(12-10-23)32(26,27)21-15-20(30-3)19(29-2)13-16(21)14-22(25)31-4/h5-8,13,15H,9-12,14H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIDMPEOMFLHHMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3CC(=O)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.